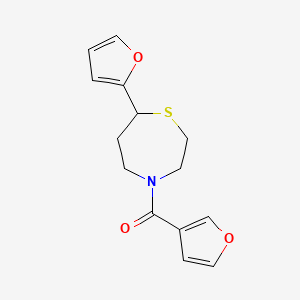

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiazepane is a seven-membered ring with six carbon atoms and one nitrogen atom, containing a sulfur atom in the ring . The compound you mentioned seems to be a complex structure that includes these two components.

Molecular Structure Analysis

The molecular structure would be based on the arrangement of the furan and thiazepane rings in the compound. Detailed structural analysis would require experimental techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the furan and thiazepane rings. Furan rings can undergo reactions such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the structure of the compound. For instance, the presence of the aromatic furan ring might contribute to the compound’s stability .Aplicaciones Científicas De Investigación

Synthesis Applications

One of the key applications of furan-yl derivatives in scientific research is in the synthesis of complex organic molecules. For instance, furan-2-yl(phenyl)methanol derivatives have been utilized in the aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing the compound's utility in generating structurally diverse molecules. This methodology is highlighted for its efficiency, good yields, high selectivity, low catalyst loading, and rapid reaction times, making it a valuable tool in organic synthesis (B. Reddy et al., 2012). Similarly, furan-2-yl derivatives have been employed in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives using phosphomolybdic acid as a catalyst, further demonstrating the versatility of these compounds in facilitating complex chemical transformations (B. Reddy et al., 2012).

Biological Activity Exploration

Furan-2-yl derivatives also find applications in the exploration of biological activities. For example, a series of furan-2-yl(phenyl)methanone derivatives were synthesized and investigated for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation. This research indicated that certain derivatives exhibit potential in vitro activity, providing insights into the therapeutic potential of furan-2-yl compounds (Li Qing-shan, 2011). Another study synthesized furan-2-yl(phenyl)methanone derivatives to investigate their in vitro protein tyrosine kinase inhibitory activity, revealing that several derivatives displayed promising activity. This suggests the potential utility of these compounds in the development of new therapeutic agents (Feilang Zheng et al., 2011).

Mecanismo De Acción

Target of Action

Furan and thiazole derivatives have been found to exhibit biological activity , suggesting that this compound may interact with various biological targets.

Mode of Action

Furan derivatives are known to undergo various reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biological processes . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

Result of Action

Given the biological activity of furan and thiazole derivatives , it is plausible that this compound could have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

furan-3-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-14(11-4-8-17-10-11)15-5-3-13(19-9-6-15)12-2-1-7-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDSRGDVSJFROW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

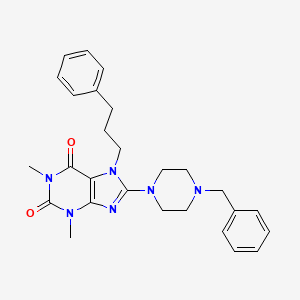

![8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982217.png)

methanone](/img/structure/B2982218.png)

![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B2982219.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2982221.png)

![N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide](/img/structure/B2982225.png)

![ethyl 4-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2982238.png)

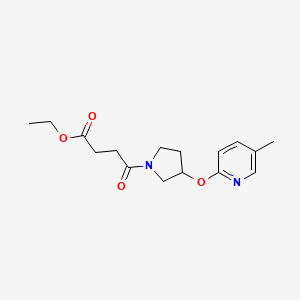

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2982239.png)